1-(1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one
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Overview
Description
The compound contains several functional groups including a pyrrolidin-2-one, a piperidine, and a 1,2,4-oxadiazole . These groups are common in many biologically active compounds. The pyrrolidine ring, for example, is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the stereochemistry of the molecule. The presence of the pyrrolidine ring, for example, would contribute to the three-dimensional structure of the molecule due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. For example, the pyrrolidin-2-one group could potentially undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present and their arrangement in the molecule. For example, the presence of the pyrrolidin-2-one group could influence the compound’s solubility and reactivity .Mechanism of Action
The mechanism of action of this compound would depend on its biological activity. Compounds with similar structures have been found to have a range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-6-2-3-8-16(14)19-20-17(25-21-19)13-22-10-4-7-15(12-22)23-11-5-9-18(23)24/h2-3,6,8,15H,4-5,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVYUVIHVPMICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3CCCC(C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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